molecular formula C13H9ClO2S B2528071 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 950094-47-0

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B2528071
CAS No.: 950094-47-0
M. Wt: 264.72
InChI Key: GUKPVMOALKYEQU-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a chlorophenyl group attached to the thiophene ring, which is further connected to a prop-2-enoic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of piperidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to the presence of both a chlorophenyl group and a thiophene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKPVMOALKYEQU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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